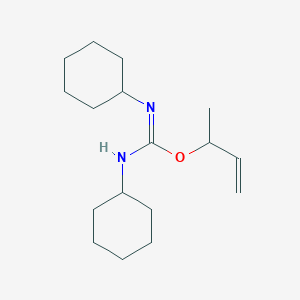
But-3-en-2-yl N,N'-dicyclohexylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is an organic compound characterized by its unique structure, which includes a butenyl group attached to a dicyclohexylcarbamimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl N,N’-dicyclohexylcarbamimidate typically involves the reaction of but-3-en-2-ol with N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran (THF). The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified by column chromatography.
Industrial Production Methods
On an industrial scale, the production of But-3-en-2-yl N,N’-dicyclohexylcarbamimidate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
But-3-en-2-yl N,N’-dicyclohexylcarbamimidate can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carbamimidate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the carbamimidate group under mild conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated carbamimidates.
Substitution: Substituted carbamimidates with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.
Medicine
In medicinal chemistry, But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is investigated for its role in drug design and development. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from polymer science to the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which But-3-en-2-yl N,N’-dicyclohexylcarbamimidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butenyl group can participate in covalent bonding with active sites, while the carbamimidate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- But-3-en-2-yl N,N’-diisopropylcarbamimidate
- But-3-en-2-yl N,N’-dibenzylcarbamimidate
- But-3-en-2-yl N,N’-dimethylcarbamimidate
Uniqueness
But-3-en-2-yl N,N’-dicyclohexylcarbamimidate stands out due to its bulky dicyclohexyl groups, which can influence its steric and electronic properties. This uniqueness makes it particularly useful in applications where specific spatial arrangements and interactions are crucial.
Properties
CAS No. |
102859-99-4 |
|---|---|
Molecular Formula |
C17H30N2O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
but-3-en-2-yl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C17H30N2O/c1-3-14(2)20-17(18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h3,14-16H,1,4-13H2,2H3,(H,18,19) |
InChI Key |
UWCSUMGJNJBMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC(=NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















